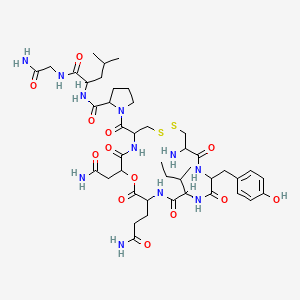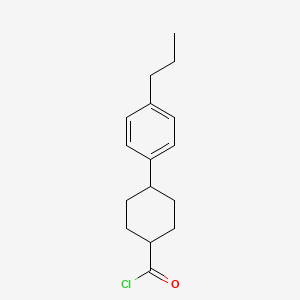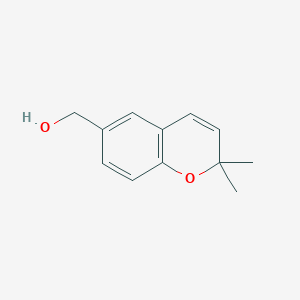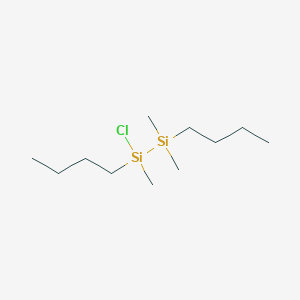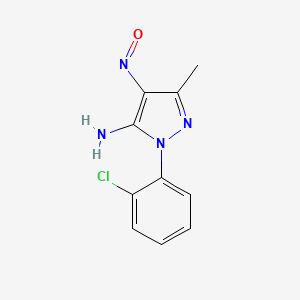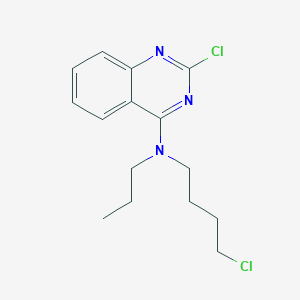
2-Chloro-N-(4-chlorobutyl)-N-propylquinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(4-chlorobutyl)-N-propylquinazolin-4-amine is a synthetic organic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(4-chlorobutyl)-N-propylquinazolin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the quinazoline core, which is achieved through the cyclization of appropriate precursors.
Alkylation: The quinazoline core is then alkylated with 4-chlorobutyl chloride under basic conditions to introduce the 4-chlorobutyl group.
Chlorination: The resulting intermediate is chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 2-position.
Amination: Finally, the propylamine group is introduced through nucleophilic substitution, typically using propylamine in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-N-(4-chlorobutyl)-N-propylquinazolin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form quinazoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), bases (sodium hydroxide, potassium carbonate)
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Major Products Formed
Substitution: Derivatives with different functional groups replacing the chlorine atoms
Oxidation: Quinazoline N-oxides
Reduction: Reduced quinazoline derivatives
Aplicaciones Científicas De Investigación
2-Chloro-N-(4-chlorobutyl)-N-propylquinazolin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of kinases.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-(4-chlorobutyl)-N-propylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function. This inhibition can lead to the modulation of various cellular pathways, resulting in therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-N-(4-chlorobutyl)-N-isobutylquinazolin-4-amine
- 2-Chloro-N-(4-chlorobutyl)-N-(2-methylpropyl)quinazolin-4-amine
Uniqueness
2-Chloro-N-(4-chlorobutyl)-N-propylquinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency in various applications.
Propiedades
Número CAS |
84347-16-0 |
|---|---|
Fórmula molecular |
C15H19Cl2N3 |
Peso molecular |
312.2 g/mol |
Nombre IUPAC |
2-chloro-N-(4-chlorobutyl)-N-propylquinazolin-4-amine |
InChI |
InChI=1S/C15H19Cl2N3/c1-2-10-20(11-6-5-9-16)14-12-7-3-4-8-13(12)18-15(17)19-14/h3-4,7-8H,2,5-6,9-11H2,1H3 |
Clave InChI |
NTTJHDBFPAVNBJ-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCCCCl)C1=NC(=NC2=CC=CC=C21)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-(1,3-Dithiolan-2-yl)pentyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14422786.png)
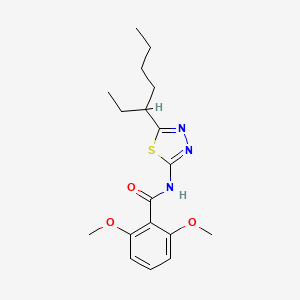

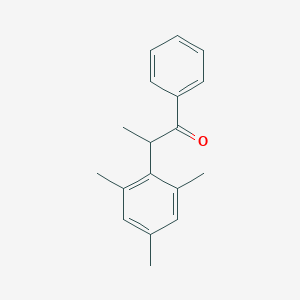

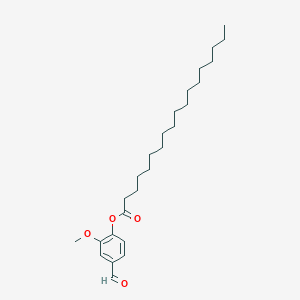
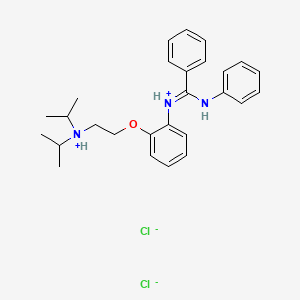
![Tributyl[(3,4-dimethoxyphenyl)methyl]phosphanium chloride](/img/structure/B14422821.png)
